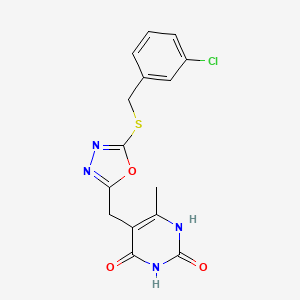
5-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the treatment of 1,3,4-oxadiazoles with specific reagents to yield thiazoles, which are then methylated to furnish targeted compounds. For instance, the reaction of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can give thiazoles, which upon methylation, produce compounds with improved stability. These syntheses often utilize starting materials like 1,3-dithietane and undergo consecutive reactions, including reactions with benzyl amine and ethylene diamine, to afford compounds with better-stabilized push-pull systems. X-ray diffraction studies are employed to confirm the structures of these compounds, showcasing the detailed molecular architecture and confirming the synthesis pathways (Paepke et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through spectroscopic methods and X-ray crystallography. For example, the molecular structure of a compound synthesized through a multicomponent reaction was confirmed by X-ray crystallography, indicating its monoclinic form and providing specific crystallographic data to detail the spatial arrangement of atoms within the molecule (Barakat et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include phase-transfer catalytic conditions leading to the formation of 6-substituted 5-acetyluracils or the transformation into bicyclic pyridopyrimidine systems. These reactions highlight the compound's reactivity under specific conditions and its potential to undergo structural transformations, contributing to its versatility in chemical synthesis and applications (Singh et al., 1992).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis of Thiazoles and Oxadiazoles
Research has explored the synthesis of thiazoles and 1,3,4-oxadiazoles, demonstrating the utility of these compounds in generating various derivatives, including those related to the chemical structure of interest (Paepke et al., 2009).
Antimicrobial Properties
A study on the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones found antimicrobial activity against various bacterial strains, suggesting potential applications in antimicrobial drug development (Vlasov et al., 2015).
Pharmaceutical Research
Anticancer Activity
Compounds structurally related to the specified chemical have been investigated for their potential anticancer properties. For example, derivatives of thiazolidine-2,4-diones showed anticancer activity against human cancer cell lines (Ashok & Vanaja, 2016).
Hypotensive Activity
Derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, a compound related to the query, exhibited hypotensive effects comparable to certain reference drugs, indicating potential applications in cardiovascular therapeutics (Kataev et al., 2014).
Material Science Applications
- Corrosion Inhibition: Benzimidazole derivatives containing 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties, suggesting possible applications in material protection (Ammal et al., 2018).
Propiedades
IUPAC Name |
5-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-11(13(21)18-14(22)17-8)6-12-19-20-15(23-12)24-7-9-3-2-4-10(16)5-9/h2-5H,6-7H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPSXSXJRFPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

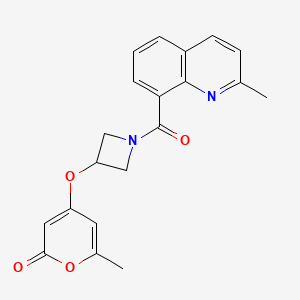
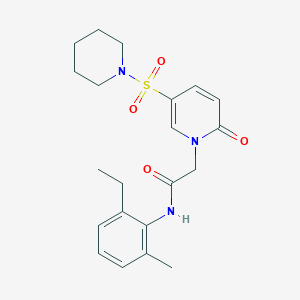
![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

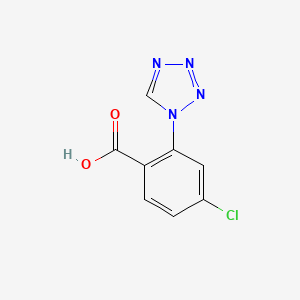

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)
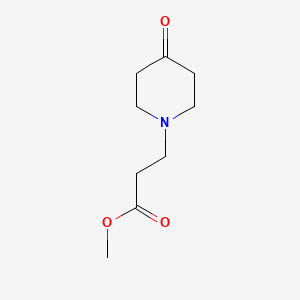
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)

